Berdoxam

Übersicht

Beschreibung

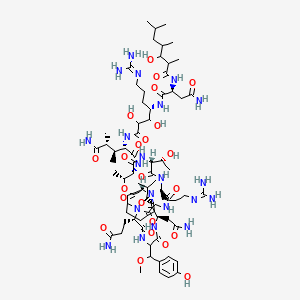

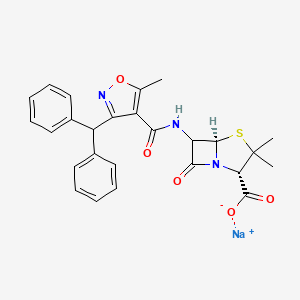

BERDOXAM: ist eine neuartige Verbindung, die hauptsächlich im Bereich der Immunonkologie eingesetzt wird. Es handelt sich um einen radiomarkierten Minikörper, der an den CD8-Rezeptor auf menschlichen T-Zellen bindet und eine quantitative, nicht-invasive Bildgebung von CD8+-Zellen bei Patienten ermöglicht. Diese Verbindung ist besonders bedeutend im Kontext der Krebsbehandlung, da sie die Visualisierung und Quantifizierung von tumorinfiltrierenden CD8+-T-Zellen ermöglicht, die für die Immunantwort gegen Tumoren entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird BERDOXAM als Radiotracer zur Untersuchung der Bioverteilung und Pharmakokinetik von CD8+-Zellen verwendet. Es liefert wertvolle Erkenntnisse über das Verhalten dieser Zellen unter verschiedenen physiologischen und pathologischen Bedingungen .

Biologie: In der Biologie wird this compound eingesetzt, um CD8+-T-Zellen in vivo zu visualisieren und zu quantifizieren. Dies ist besonders nützlich in immunologischen Studien, in denen das Verständnis der Verteilung und Dynamik dieser Zellen entscheidend ist .

Medizin: In der Medizin wird this compound zur Diagnose und Überwachung von Krebs eingesetzt. Es hilft bei der Beurteilung der Immunantwort auf Tumoren und der Vorhersage der Wirksamkeit von Immuntherapien. Diese Verbindung wird auch für ihr Potenzial zur Steuerung des Patientenmanagements und zur Optimierung von Behandlungsstrategien untersucht .

Industrie: In der pharmazeutischen Industrie wird this compound in klinischen Studien eingesetzt, um die Wirksamkeit neuer Immuntherapien zu evaluieren. Es bietet eine nicht-invasive Methode zur Überwachung der Immunantwort und hilft bei der Identifizierung potenzieller Biomarker für das Ansprechen auf die Behandlung .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den CD8-Rezeptor auf menschlichen T-Zellen bindet. Diese Bindung ermöglicht die Visualisierung und Quantifizierung von CD8+-Zellen mithilfe der PET-Bildgebung. Die Minikörperstruktur ist so konzipiert, dass sie die Organperfusion und Pharmakokinetik optimiert, wodurch eine hohe Spezifität und minimale Off-Target-Effekte gewährleistet werden. Das Zirkonium-89-Radiolabel bietet eine lange Halbwertszeit, die über mehrere Tage hinweg wiederholte Bildgebung ermöglicht .

Wirkmechanismus

Target of Action

Berdoxam, also known as p-SCN-Bn-deferoxamine or Unii-tmk6ND3qjh, primarily targets the CD8 receptor on human T cells . CD8+ T cells are the most powerful effectors in immune responses in infection, cancer, and autoimmunity, including transplant rejection .

Mode of Action

This compound is an 80-kD anti-CD8 minibody with high affinity to the CD8 glycoprotein . It binds to the CD8 receptor on human T cells , enabling quantitative, non-invasive PET imaging of CD8+ cells in patients . This interaction allows for the tracking of CD8+ T cells, providing a systemic and local view of the tumor microenvironment .

Biochemical Pathways

The binding of this compound to CD8+ T cells influences the distribution of these cells, affecting various biochemical pathways. The compound has been used in various trials to understand the immune response and memory in patients with different conditions . It has been particularly useful in oncology, where it has helped in understanding the tumor and its microenvironment .

Pharmacokinetics

This compound is administered as an infusion at a fixed dose of 37 MBq (1.5 mg protein), and PET/CT scans are performed 24 hours post-infusion . The tracer uptake is detected in CD8 rich tissues (e.g., spleen, bone marrow, lymph nodes) and clearance organs (liver, kidney, intestine) . No difference in serum clearance of this compound was observed between baseline and on-treatment infusions .

Result of Action

The binding of this compound to CD8+ T cells allows for the visualization of these cells, providing valuable information about the immune status of a patient . This can help measure the efficacy of immunotherapies and predict patient outcomes . In oncology, it has been used to correlate the PET signal with radiologic and pathologic response to a range of treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of CD8+ T cells can change over time, which can be captured through dynamic scans immediately after administration as well as delayed imaging . The compound has been used in various clinical contexts, administration and acquisitions methods, post-processing analyses, dosimetry, as well as clinical use cases and indications .

Biochemische Analyse

Biochemical Properties

Unii-tmk6ND3qjh plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with E3 ubiquitin ligase HECTD1, which is involved in the ubiquitin-proteasome system . The nature of these interactions includes binding to specific sites on the enzymes, leading to either activation or inhibition of their activity. This interaction is crucial for regulating protein degradation and maintaining cellular homeostasis.

Cellular Effects

Unii-tmk6ND3qjh influences various cellular processes and functions. It has been shown to affect cell proliferation by modulating the activity of mitotic cyclins through the ubiquitin-proteasome system . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with HECTD1 affects the spindle assembly checkpoint, which is essential for proper cell division .

Molecular Mechanism

The molecular mechanism of Unii-tmk6ND3qjh involves its binding interactions with biomolecules. It binds to specific enzymes, such as HECTD1, leading to the formation of ubiquitin chains that signal for protein degradation . This process is vital for regulating the cell cycle and ensuring the timely degradation of mitotic cyclins. Furthermore, Unii-tmk6ND3qjh can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-tmk6ND3qjh have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Unii-tmk6ND3qjh can lead to sustained changes in cell signaling pathways and gene expression . Additionally, the compound’s stability in various experimental conditions determines its efficacy and reliability in research applications.

Dosage Effects in Animal Models

The effects of Unii-tmk6ND3qjh vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, such as enhanced protein degradation and improved cell cycle regulation . At higher doses, Unii-tmk6ND3qjh can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Unii-tmk6ND3qjh is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the ubiquitin-proteasome system highlights its importance in protein turnover and degradation . Additionally, Unii-tmk6ND3qjh may influence other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, Unii-tmk6ND3qjh is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The transport and distribution of Unii-tmk6ND3qjh are essential for its biological activity and effectiveness in research and therapeutic applications.

Subcellular Localization

The subcellular localization of Unii-tmk6ND3qjh is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . This localization is crucial for its activity and function, as it determines the specific cellular processes that Unii-tmk6ND3qjh can modulate.

Vorbereitungsmethoden

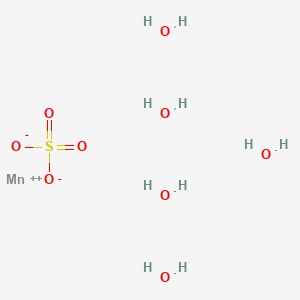

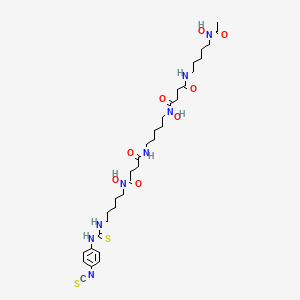

Synthesewege und Reaktionsbedingungen: BERDOXAM wird synthetisiert, indem ein Minikörper mit dem Deferoxamin-Derivat konjugiert und mit Zirkonium-89 radiomarkiert wird. Der Minikörper ist ein 80 kDa-Fragment, dem die funktionelle Fc-Domäne fehlt, was zu einer hohen Affinität zum CD8-Rezeptor führt. Der Konjugationsprozess beinhaltet die Verwendung spezifischer Bindungsmittel und kontrollierter Reaktionsbedingungen, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst mehrere Schritte, darunter die Synthese des Minikörpers, die Konjugation mit dem Deferoxamin-Derivat und die Radiomarkierung mit Zirkonium-89. Der Produktionsprozess wird in spezialisierten Einrichtungen durchgeführt, die mit der notwendigen Infrastruktur für den Umgang mit Radiopharmazeutika ausgestattet sind. Qualitätskontrollmaßnahmen werden in jeder Phase implementiert, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen: BERDOXAM unterliegt hauptsächlich Bindungsreaktionen mit dem CD8-Rezeptor auf menschlichen T-Zellen. Diese Bindung ist hochspezifisch und beinhaltet keine signifikanten chemischen Umwandlungen. Die Minikörperstruktur ist für die Organperfusion und Pharmakokinetik optimiert, wodurch das Signal-Rausch-Verhältnis während der Bildgebung maximiert wird .

Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die bei der Synthese von this compound verwendet werden, sind der Minikörper, das Deferoxamin-Derivat und Zirkonium-89. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Integrität des Minikörpers zu erhalten und eine effiziente Radiomarkierung sicherzustellen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der radiomarkierte Minikörperkonjugat, der für die PET-Bildgebung von CD8+-Zellen bei Patienten verwendet wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Zirconium-89 Crefmirlimab Berdoxam: Ein weiterer radiomarkierter Minikörper, der zur PET-Bildgebung von CD8+-Zellen verwendet wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Spezifität für den CD8-Rezeptor und seiner Fähigkeit, eine quantitative, nicht-invasive Bildgebung von CD8+-Zellen bereitzustellen. Dies macht es zu einem wertvollen Werkzeug im Bereich der Immunonkologie, wo das Verständnis der Immunantwort auf Tumoren entscheidend für die Entwicklung wirksamer Behandlungen ist .

Eigenschaften

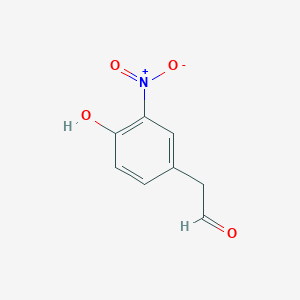

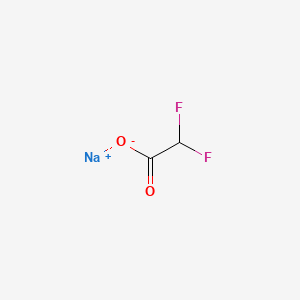

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYEVATSBINBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

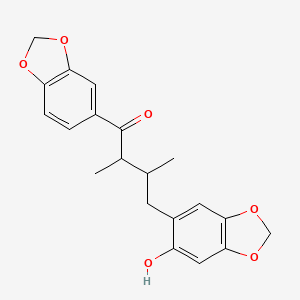

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222468-90-7 | |

| Record name | Berdoxam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERDOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)

![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)